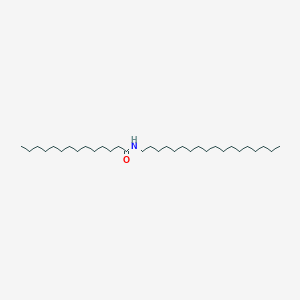
N-Octadecyltetradecanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Octadecyltetradecanamide is a long-chain fatty acid amide with the chemical formula C32H65NO. It is a type of amide derived from the reaction between a fatty acid and an amine. This compound is known for its unique properties, which make it useful in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: N-Octadecyltetradecanamide can be synthesized through the reaction of octadecyltetradecanoic acid with ammonia or an amine under controlled conditions. The reaction typically involves heating the acid with the amine in the presence of a dehydrating agent to facilitate the formation of the amide bond .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors where the fatty acid and amine are combined under high temperatures and pressures. The reaction is monitored to ensure complete conversion of the reactants to the desired amide product .
Analyse Des Réactions Chimiques
Types of Reactions: N-Octadecyltetradecanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form primary amines.
Substitution: The amide group can participate in nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amides
Applications De Recherche Scientifique
N-Octadecyltetradecanamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical reactions.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of lubricants, coatings, and as an additive in plastics .
Mécanisme D'action
The mechanism of action of N-Octadecyltetradecanamide involves its interaction with cell membranes and proteins. It can modulate the fluidity of cell membranes and interact with specific receptors, influencing various cellular pathways. The compound’s effects are mediated through its ability to integrate into lipid bilayers and affect membrane-associated processes .
Comparaison Avec Des Composés Similaires
N-Octadecanamide: Similar in structure but with a shorter carbon chain.
N-Tetradecanamide: Another fatty acid amide with a different chain length.
N-Hexadecanamide: Shares similar properties but differs in chain length .
Uniqueness: N-Octadecyltetradecanamide is unique due to its specific chain length, which imparts distinct physical and chemical properties. Its longer chain length compared to similar compounds results in higher melting points and different solubility characteristics, making it suitable for specific applications where other amides may not be as effective .
Propriétés
Numéro CAS |
41521-18-0 |
|---|---|
Formule moléculaire |
C32H65NO |
Poids moléculaire |
479.9 g/mol |
Nom IUPAC |
N-octadecyltetradecanamide |
InChI |
InChI=1S/C32H65NO/c1-3-5-7-9-11-13-15-16-17-18-19-21-23-25-27-29-31-33-32(34)30-28-26-24-22-20-14-12-10-8-6-4-2/h3-31H2,1-2H3,(H,33,34) |
Clé InChI |
ZKNMQGPYNVQBAL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCNC(=O)CCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


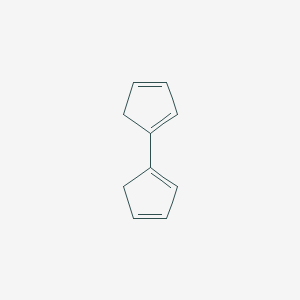
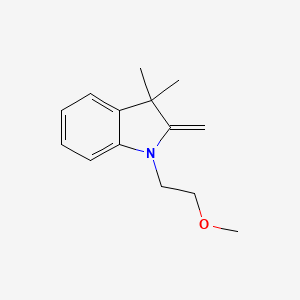
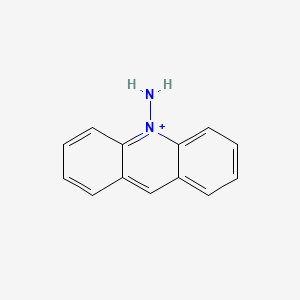
![N-{[Methoxy(dimethyl)silyl]methyl}butan-1-amine](/img/structure/B14654201.png)
![9-Hydroxy-1-methyl-3H-naphtho[2,1-b]pyran-3-one](/img/structure/B14654205.png)
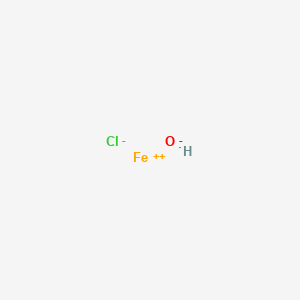
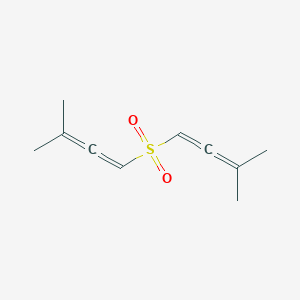
![butanedioic acid;2-[1-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperidin-4-yl]oxyethanol](/img/structure/B14654225.png)
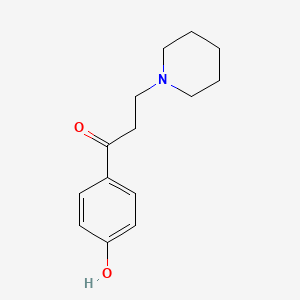
![3-(2,2-Diphenylethyl)decahydropyrido[1,2-d][1,4]diazepine](/img/structure/B14654239.png)
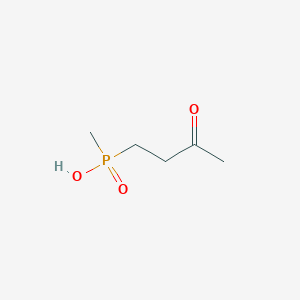
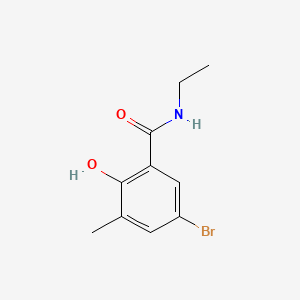
![ethyl N-[4-(2-benzylidenehydrazinyl)-1,3-dimethyl-2,6-dioxopyrimidin-5-yl]-N-(ethoxycarbonylamino)carbamate](/img/structure/B14654249.png)
![2-[(2R)-2,4,6-Trimethyl-2,3-dihydro-1H-inden-5-yl]ethan-1-ol](/img/structure/B14654265.png)
